Technical Guide: 1-Aminohexylphosphonic Acid (CAS 109638-78-0)
Technical Guide: 1-Aminohexylphosphonic Acid (CAS 109638-78-0)
A Framework for Synthesis, Characterization, and Application
Disclaimer: Detailed experimental data, including specific reaction yields, comprehensive spectral analyses, and biological activity profiles for 1-aminohexylphosphonic acid (CAS 109638-78-0), are not extensively reported in publicly accessible scientific literature. This guide is therefore constructed as an expert framework for researchers, providing chemically sound, generalized protocols and characterization principles based on established methods for the synthesis and analysis of α-aminophosphonic acids. All protocols should be regarded as starting points requiring experimental optimization.
Introduction and Molecular Overview
1-Aminohexylphosphonic acid is an organophosphorus compound belonging to the class of α-aminophosphonic acids. These molecules are structural analogs of natural α-amino acids, in this case, norleucine, where the carboxylic acid group is replaced by a phosphonic acid moiety. This substitution imparts significant changes in physicochemical properties, including geometry, acidity, and resistance to enzymatic hydrolysis, making α-aminophosphonic acids a class of compounds with considerable interest in medicinal chemistry and drug development.[1] They are often investigated as enzyme inhibitors, with applications as antibacterial, antiviral, and antineoplastic agents.[1][2]
The core structure features a chiral center at the α-carbon, bonded to an amino group, a hydrogen atom, a pentyl side chain, and the phosphonic acid group.
Table 1: Core Compound Properties
| Property | Value | Source |
| CAS Number | 109638-78-0 | [3] |
| Molecular Formula | C₆H₁₆NO₃P | [3] |
| Molecular Weight | 181.17 g/mol | [3] |
| Canonical SMILES | CCCCCC(N)P(=O)(O)O | |
| Product Family | Bioactive Small Molecules | [3] |
Synthesis Pathway: A Generalized Protocol
The synthesis of α-aminoalkylphosphonic acids can be achieved through various methods. One of the most common and robust is a variation of the Kabachnik–Fields reaction or a related multicomponent reaction involving an aldehyde, an amine source, and a phosphorus reagent. The following protocol is a generalized procedure adapted from Soroka's protocol for similar compounds, using hexanal as the starting aldehyde.[4]
Experimental Protocol: Synthesis of 1-Aminohexylphosphonic Acid
Objective: To synthesize 1-aminohexylphosphonic acid via a one-pot reaction of hexanal, acetamide, and phosphorus trichloride, followed by hydrolysis.
Materials:
-
Hexanal (C₆H₁₂O)
-
Acetamide (CH₃CONH₂)
-
Acetyl Chloride (CH₃COCl)
-
Phosphorus Trichloride (PCl₃)
-
Glacial Acetic Acid
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Dowex 50W X8 resin (or similar strong cation-exchange resin)
-
Ethanol
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a gas outlet, charge glacial acetic acid.
-
Reagent Addition: While stirring, add acetamide and acetyl chloride to the flask. Cool the mixture in an ice bath.
-
Phosphorus Addition: Add phosphorus trichloride dropwise via the dropping funnel, maintaining the temperature below 10 °C.
-
Aldehyde Addition: After the addition of PCl₃ is complete, add hexanal dropwise, ensuring the temperature remains controlled.
-
Reaction Progression: Once all reagents are added, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours, then heat to 60-70 °C for 4-6 hours. Monitor the reaction by TLC or ³¹P NMR if possible.
-
Hydrolysis: After cooling the reaction mixture, carefully add concentrated HCl. Heat the mixture to reflux (approx. 110 °C) for 6-12 hours to hydrolyze the intermediate N-acetyl derivative and any phosphonous species.
-
Work-up and Isolation:
-
Cool the mixture and remove the volatile components under reduced pressure.
-
Dissolve the resulting residue in deionized water.
-
Apply the aqueous solution to a column packed with Dowex 50W X8 resin (H⁺ form).
-
Wash the column thoroughly with deionized water to remove inorganic salts and impurities.
-
Elute the desired product with an aqueous ammonia solution (e.g., 2 M NH₄OH).
-
Collect the fractions and monitor for the presence of the product using a ninhydrin test.
-
-
Final Product: Combine the product-containing fractions, evaporate the solvent under reduced pressure, and recrystallize the resulting solid from a water/ethanol mixture to yield 1-aminohexylphosphonic acid as a white solid.
Causality Note: The use of acetamide and acetyl chloride in situ generates a reactive N-acetyl species. Phosphorus trichloride serves as the phosphorus source. The final, harsh acid hydrolysis is crucial for removing the N-acetyl protecting group to yield the free α-aminophosphonic acid.[4] Ion-exchange chromatography is a standard and effective method for purifying amino acids and their analogs from reaction mixtures.
Analytical Characterization Framework
Confirmation of the structure and purity of the synthesized 1-aminohexylphosphonic acid is critical. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) would be employed.
NMR Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation. For this compound, ¹H, ¹³C, and ³¹P NMR spectra should be acquired.
Table 2: Predicted NMR Spectral Data for 1-Aminohexylphosphonic Acid
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment | Justification & Notes |
| ¹H NMR | ~0.9 | Triplet (t) | -CH₃ (C6) | Terminal methyl group of the hexyl chain. |
| ~1.3-1.8 | Multiplet (m) | -CH₂- (C3, C4, C5) | Overlapping signals from the methylene groups of the hexyl chain. | |
| ~1.9-2.2 | Multiplet (m) | -CH₂- (C2) | Methylene group adjacent to the chiral center, may show complex splitting. | |
| ~3.0-3.5 | Doublet of Triplets (dt) or Multiplet (m) | α-CH (C1) | Chiral proton coupled to the adjacent -CH₂- group and the phosphorus atom. The exact shift and multiplicity depend on pH and solvent. | |
| ¹³C NMR | ~14 | Singlet | -CH₃ (C6) | Terminal methyl carbon. |
| ~22-35 | Multiple Singlets | -CH₂- (C2, C3, C4, C5) | Methylene carbons of the hexyl chain. The C2 carbon will be distinct from the others. | |
| ~50-60 | Doublet | α-CH (C1) | The α-carbon signal will be split into a doublet due to one-bond coupling with the phosphorus atom (¹J_CP).[5] | |
| ³¹P NMR | ~10-25 | Singlet (proton-decoupled) | -P(O)(OH)₂ | The chemical shift of phosphonic acids is highly dependent on pH.[6][7] A proton-coupled spectrum would show complex multiplicity due to coupling with the α-CH and P-OH protons. |
Experimental Note: NMR spectra of aminophosphonic acids are typically run in D₂O or DMSO-d₆. Chemical shifts, particularly for the α-CH proton and the ³¹P nucleus, are sensitive to the pH of the solution due to the protonation states of the amino and phosphonic acid groups.[6] It is advisable to record spectra at a defined pD.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the target compound. Electrospray ionization (ESI) is a suitable technique for this polar, non-volatile molecule.
-
Expected Ion (Positive Mode): [M+H]⁺ = 182.0940 m/z
-
Expected Ion (Negative Mode): [M-H]⁻ = 180.0795 m/z
High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition, which provides a high degree of confidence in the product's identity.
Potential Biological Activity and Applications
While specific biological data for 1-aminohexylphosphonic acid is scarce, the broader class of α-aminophosphonic acids are well-known bioactive molecules.[1] Their primary mechanism of action is often through the competitive inhibition of enzymes that process α-amino acids.[8]
Potential Applications for Investigation:
-
Enzyme Inhibition: As a structural analog of norleucine, 1-aminohexylphosphonic acid could be a potential inhibitor of enzymes that recognize norleucine or other long-chain aliphatic amino acids as substrates. This could include various aminotransferases or synthetases.[9] The phosphonic acid group can mimic the tetrahedral transition state of peptide bond hydrolysis, making it a candidate inhibitor for peptidases.[1]
-
Antibacterial Agents: Some aminophosphonic acids, like Alafosfalin (L-Ala-L-Ala(P)), inhibit bacterial cell wall biosynthesis by targeting enzymes such as alanine racemase.[10][11] 1-Aminohexylphosphonic acid could be screened for activity against a panel of bacterial strains.
-
Herbicidal/Antifungal Activity: The disruption of essential amino acid metabolic pathways is a known mechanism for herbicides and antifungals.[2]
Safety and Handling
A specific Safety Data Sheet (SDS) for 1-aminohexylphosphonic acid should be consulted. However, based on data for analogous compounds like 1-aminoethylphosphonic acid, the following general precautions are advised:[12][13]
-
Hazard Classification: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood.
-
Handling: Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
References
A comprehensive list of references used to construct this technical framework is provided below.
References
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PubChem. (S)-(1-aminoethyl)phosphonic acid. National Center for Biotechnology Information. Retrieved from: [Link]
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PubChem. 1-Aminoethylphosphonic acid, (R)-. National Center for Biotechnology Information. Retrieved from: [Link]
- Atherton, F. R., Hall, M. J., Hassall, C. H., Lambert, R. W., Lloyd, W. J., & Ringrose, P. S. (1986). Synthesis and structure-activity relationships of antibacterial phosphonopeptides incorporating (1-aminoethyl)phosphonic acid and (aminomethyl)phosphonic acid. Journal of medicinal chemistry, 29(1), 29–40.
- Głowacki, Z., & Gancarz, R. (1989). 13 C NMR spectra of amino-alkylphosphonic acids. Magnetic Resonance in Chemistry, 27(9), 897-899.
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- Lejczak, B., & Kafarski, P. (1988). Metabolism of 1-aminoethylphosphinate generates acetylphosphinate, a potent inhibitor of pyruvate dehydrogenase. Biochemistry, 27(1), 351-358.
- Sot, B., Sancelme, M., Pol-Fachin, L., et al. (2006). 31 P NMR titration and relaxation parameters a of phosphonic acid derivatives and a-aminophosphonates b. Magnetic Resonance in Chemistry, 44(10), 934-941.
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The Royal Society of Chemistry. Supplementary Information. Retrieved from: [Link]
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PubChem. 1-(Aminoethyl)phosphonic acid. National Center for Biotechnology Information. Retrieved from: [Link]
- Li, Y., & Raushel, F. M. (2007). Differentiation of chiral phosphorus enantiomers by 31P and 1H NMR spectroscopy using amino acid derivatives as chemical solvating agents. Tetrahedron, 63(37), 9110-9115.
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CP Lab Safety. 1-aminohexylphosphonic Acid, 1 mg. Retrieved from: [Link]
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ResearchGate. 31P NMR spectra of reactions with purified aminoalkylphosphonate... Download Scientific Diagram. Retrieved from: [Link]
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ResearchGate. The structure of (1-amino-1-cyclohexyl) phosphonic acid. Scheme: P, green. Download Scientific Diagram. Retrieved from: [Link]
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University of Ottawa. 31 Phosphorus NMR. Retrieved from: [Link]
- Wróblewski, A. E., & Głowacka, I. E. (2022). Deamination of 1-Aminoalkylphosphonic Acids: Reaction Intermediates and Selectivity. Molecules, 27(24), 8878.
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NP-MRD. 13C NMR Spectrum (1D, 50 MHz, dmso, predicted) (NP0043940). Retrieved from: [Link]
- Orsini, F., Sello, G., & Sisti, M. (2010). Aminophosphonic acids and derivatives. Synthesis and biological applications. Current medicinal chemistry, 17(3), 264–289.
- Ordóñez, M., Rojas-Cabrera, H., & Cativiela, C. (2016). Practical and Efficient Synthesis of α-Aminophosphonic Acids Containing 1,2,3,4-Tetrahydroquinoline or 1,2,3,4-Tetrahydroisoquinoline Heterocycles. Molecules, 21(9), 1160.
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University of Leeds. Enzyme inhibitors. Retrieved from: [Link]
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ResearchGate. (PDF) SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF SOME alpha-AMINOPHOSPHONATES. Retrieved from: [Link]
- El-Gazzar, M. G., Sayed, M. A., & Youssef, A. M. (2019). Synthesis and Antibacterial Activity of Novel Cyclic α-Aminophsophonates. Journal of Heterocyclic Chemistry, 56(12), 3328-3335.
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Oregon State University. 13C NMR Chemical Shifts. Retrieved from: [Link]
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eGyanKosh. ENZYME INHIBITION. Retrieved from: [Link]
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Chemistry Stack Exchange. 1H NMR of phosphonic acid. Retrieved from: [Link]
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ResearchGate. 1 H NMR spectrum of the compound 1. Download Scientific Diagram. Retrieved from: [Link]
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Semantic Scholar. Table III from Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement. Retrieved from: [Link]
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NIST. Methylphosphonic acid. NIST WebBook. Retrieved from: [Link]
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